Home > Products > Screening Compounds P126297 > 1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone
1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone - 57980-75-3

1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone

Catalog Number: EVT-2611602
CAS Number: 57980-75-3
Molecular Formula: C19H19N3O
Molecular Weight: 305.381
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone, also known as (2-(1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone, is a complex organic molecule that combines an indole ring with a piperazine moiety. This compound falls under the category of substituted indole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Source and Classification

This compound is classified within the broader category of indole derivatives, which are known for their roles in various biological processes. The specific structure features an indole moiety linked to a phenylpiperazine, suggesting potential interactions with biological targets such as receptors and enzymes. The compound can be sourced from various chemical databases, including PubChem, which provides detailed information on its synthesis and properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic synthesis techniques. A common approach includes:

  1. Preparation of Indole Derivatives: Starting materials often include substituted indoles, which are synthesized through cyclization reactions involving appropriate precursors.
  2. Formation of Piperazine Derivatives: Piperazine is reacted with phenyl groups to form the desired piperazine derivative.
  3. Coupling Reaction: The indole derivative is then coupled with the piperazine derivative using coupling reagents such as carbonyldiimidazole or N,N'-dicyclohexylcarbodiimide in anhydrous conditions to form the final product .

The use of solvents like tetrahydrofuran under inert atmospheres is crucial to prevent unwanted side reactions.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone can be represented using its InChI string:

InChI 1S C17H18N4OS c1 20 6 8 21 9 7 20 17 22 15 11 23 16 19 15 14 10 12 4 2 3 5 13 12 18 14 h2 5 10 11 18H 6 9H2 1H3\text{InChI 1S C17H18N4OS c1 20 6 8 21 9 7 20 17 22 15 11 23 16 19 15 14 10 12 4 2 3 5 13 12 18 14 h2 5 10 11 18H 6 9H2 1H3}

This indicates a complex structure featuring multiple functional groups that contribute to its chemical properties and reactivity .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo several types of chemical reactions:

  1. Oxidation: This process may convert functional groups to higher oxidation states, potentially yielding ketones or carboxylic acids.
  2. Reduction: Reduction reactions can transform functional groups into lower oxidation states, producing alcohols or amines.
  3. Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another, facilitated by reagents such as halogenating agents or nucleophiles .

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Mechanism of Action

Process and Data

The mechanism of action for 1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone is largely dependent on its biological targets. Generally, compounds featuring indole and piperazine structures interact with various receptors and enzymes:

  1. Receptor Binding: The indole moiety may enhance binding affinity to serotonin receptors or other neurotransmitter systems.
  2. Enzyme Modulation: The piperazine component can influence enzyme activity by acting as a competitive inhibitor or modulator in biochemical pathways .

Biochemical assays and molecular modeling studies are essential for elucidating the specific interactions and pathways involved.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone include:

  • Molecular Weight: Approximately 318.42 g/mol
  • Melting Point: Specific melting point data may vary based on synthesis methods but typically falls within a range suitable for organic compounds.

Chemical properties include solubility in organic solvents like dimethyl sulfoxide, which facilitates further reactions and characterization techniques such as nuclear magnetic resonance spectroscopy .

Applications

Scientific Uses

The compound has potential applications in medicinal chemistry, particularly in drug development targeting:

  1. Antidepressants: Due to its structural similarity to known antidepressants that act on serotonin pathways.
  2. Anticancer Agents: The unique combination of indole and piperazine may confer anticancer properties through modulation of cell signaling pathways .
  3. Antiproliferative Activity: Research indicates that similar compounds exhibit significant antiproliferative effects against various cancer cell lines, warranting further investigation into their therapeutic potential .
Introduction to 1H-Indol-2-yl-(4-phenylpiperazin-1-yl)methanone in Contemporary Pharmacology

Pharmacological Significance of Hybrid Indole-Piperazine Scaffolds in Central Nervous System Disorders

The structural architecture of 1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone exemplifies a strategically designed hybrid molecule merging two pharmacologically privileged motifs: the indole nucleus and the phenylpiperazine system. This molecular framework demonstrates extensive versatility in central nervous system drug discovery, primarily through its capacity for multi-receptor engagement. The indole component, structurally analogous to endogenous serotonin (5-hydroxytryptamine), provides an optimal template for interaction with serotonergic receptor subtypes, while the phenylpiperazine moiety confers affinity for dopaminergic and additional serotonergic targets [6]. This dual-target capability positions such compounds as valuable candidates for treating complex neuropsychiatric conditions characterized by dysregulation across multiple neurotransmitter systems.

Extensive pharmacological profiling reveals that derivatives within this chemotype exhibit nanomolar-range binding affinities for critical serotonin receptor subtypes implicated in depression, anxiety, and psychosis. Specifically, the 5-fluoro-1-methyl variant demonstrates selective antagonism at 5-hydroxytryptamine type 3 receptors (5-hydroxytryptamine-3 receptors) with pA₂ values exceeding 7.3, surpassing the potency of the established antiemetic ondansetron (pA₂ = 6.9) [1]. This receptor antagonism translates to robust antidepressant-like effects in behavioral rodent models, evidenced by significant reductions in immobility time during forced swim tests and attenuation of olfactory bulbectomy-induced behavioral anomalies at doses of 2-4 milligrams per kilogram [1]. Beyond mood disorders, the scaffold's affinity spectrum extends to 5-hydroxytryptamine-6 receptors, which are densely expressed in cognition-associated brain regions. Molecular docking analyses indicate that the methanone linker and piperazine nitrogen participate in critical hydrogen-bonding interactions within the 5-hydroxytryptamine-6 binding pocket, while the indole system engages in π-π stacking with transmembrane domain residues [6].

Table 1: Receptor Binding Profile of Indole-Piperazine Methanone Derivatives

Structural ModificationPrimary Receptor TargetsFunctional ActivityExperimental Outcomes
Unsubstituted indole5-hydroxytryptamine-3, 5-hydroxytryptamine-6Antagonist/Partial agonistAntidepressant effects in forced swim test (ED₅₀ 1-4 mg/kg)
5-Fluoro-1-methylindole5-hydroxytryptamine-3, Dopamine-3Selective antagonistpA₂ 7.3 at 5-hydroxytryptamine-3; enhanced 5-hydroxytryptophan response
2-Methyl-3-ethylindoleDopamine-2, Dopamine-3Agonist (Dopamine-3 selective)Dopamine-3 Kᵢ = 1.09 nM; Dopamine-2/Dopamine-3 selectivity >800-fold
Arylsulfonylindole5-hydroxytryptamine-6Competitive antagonistInhibition of 5-hydroxytryptamine-induced cAMP (IC₅₀ 1.4-2.4 μM)

The molecular architecture of these compounds enables simultaneous modulation of complementary pathological mechanisms. The indole-piperazine core demonstrates intrinsic activity across depression-relevant pathways, including potentiation of 5-hydroxytryptophan-induced head twitch responses (indicative of enhanced serotonergic neurotransmission) and reversal of reserpine-induced hypothermia (reflecting noradrenergic system modulation) [1]. More significantly, advanced derivatives exhibit designed polypharmacology; for instance, structural integration of 5-cyanoindole bioisosteres yields compounds with triple reuptake inhibition (serotonin transporter, norepinephrine transporter, dopamine transporter) coupled with 5-hydroxytryptamine-2A receptor antagonism – a multimodal mechanism clinically validated for treatment-resistant depression [2]. This pharmacological multiplicity arises from the scaffold's three-dimensional capacity to establish diverse interactions: (1) the indole nitrogen forms hydrogen bonds with amine residues in transporter proteins, (2) the carbonyl linker accepts hydrogen bonds from receptor aspartate residues, and (3) the phenylpiperazine moiety engages in hydrophobic pocket interactions within receptor transmembrane domains [6].

Table 2: Structural Features Enabling Multi-Receptor Engagement

Molecular RegionKey InteractionsPharmacological Consequences
Indole nucleusπ-π stacking with aromatic receptor residues; Hydrogen bonding via N-HSerotonergic receptor affinity; Transporter protein recognition
Methanone linkerDipole interactions; Hydrogen bond acceptanceConformational flexibility; Bioisosteric replacement of amide bonds
Piperazine ringCation-π interactions; Salt bridge formationDopaminergic receptor binding; Enhanced blood-brain barrier permeability
Phenyl substituentHydrophobic pocket occupancy; Van der Waals forcesReceptor subtype selectivity; Modulation of ligand efficacy

The therapeutic implications extend beyond mood disorders to neurodegenerative conditions. Parkinson's disease-focused structure-activity relationship studies demonstrate that indole-piperazine conjugates can achieve subnanomolar dopamine-3 receptor agonism (Kᵢ = 1.84 nanomolar) with exceptional selectivity over dopamine-2 receptors (selectivity ratio >500) [4]. This pharmacological profile is significant given the dopamine-3 receptor's involvement in presynaptic autoreceptor regulation and neuroprotective pathways. Furthermore, the intrinsic radical-scavenging capacity of the indole nucleus provides antioxidant functionality relevant to neurodegeneration. Molecular hybridization strategies have successfully integrated iron-chelating motifs into this scaffold, yielding multimodal compounds that simultaneously activate dopamine receptors while mitigating oxidative stress – a dual mechanism validated in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine models of Parkinsonian degeneration [4].

Historical Development of Indole-Based Receptor Ligands in Multitarget Drug Design

The conceptual evolution of indole-based therapeutics represents a paradigm shift from reductionist single-target approaches toward network pharmacology grounded in biological systems theory. The indole scaffold emerged as a privileged structure in neuropharmacology following the serendipitous discovery of naturally occurring indolealkylamine neurotransmitters and subsequent rational development of selective serotonin reuptake inhibitors. Early structural optimization focused primarily on enhancing target specificity, exemplified by the systematic refinement of simple tryptamine derivatives into sumatriptan – a selective 5-hydroxytryptamine-1B/1D receptor agonist for migraine [9]. This reductionist approach, however, proved inadequate for complex neuropsychiatric disorders involving interconnected pathophysiological networks, prompting exploration of molecular frameworks capable of coordinated multi-receptor modulation.

The integration of phenylpiperazine systems with indole scaffolds marked a transformative advancement in multitarget ligand design during the 1990s. This period witnessed the development of first-generation hybrid molecules employing linear "chain-linked" architectures, such as N-(piperazinylalkyl)indoles, which connected discrete pharmacophores via flexible alkyl tethers. While these compounds demonstrated improved in vitro receptor polypharmacology, their high molecular weight (>500 Daltons) and excessive rotatable bonds compromised blood-brain barrier permeability and oral bioavailability [9]. Contemporary medicinal chemistry strategies subsequently evolved toward spatial compaction through either ring fusion or functional group integration, exemplified by the strategic incorporation of the methanone bridge in 1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone. This structural innovation reduced molecular flexibility while preserving essential pharmacophoric elements within a drug-like physicochemical space (molecular weight ≈ 350 Daltons, cLogP ≈ 3.5), significantly enhancing central nervous system exposure [7].

Table 3: Evolution of Indole-Piperazine Hybrid Design Strategies

Design EraStructural ApproachRepresentative PrototypesLimitations
1980s-1990sAlkyl-tethered conjugationN-(3-piperazinopropyl)indolesExcessive flexibility; Metabolic instability
Late 1990s-2000sCarbonyl-bridged integrationIndolyl-(4-phenylpiperazin-1-yl)methanonesModerate target selectivity; CYP450 interactions
2010s-presentFragment-based hybridization5-Fluoro-1-methylindole piperazine carboxamidesOptimized blood-brain barrier penetration; Balanced polypharmacology

The theoretical foundation for multitarget drug design underwent simultaneous refinement through the articulation of two complementary paradigms: framework combination and fragment-based discovery. Framework combination, as applied to indole-piperazine hybrids, encompasses three distinct methodologies: (1) Linking – covalent connection of intact indole and piperazine pharmacophores through metabolically stable spacers (e.g., amide or methanone bridges); (2) Fusing – creation of bicyclic systems incorporating elements of both moieties (e.g., pyrroloindolines with embedded piperazine rings); and (3) Merging – identification of minimal common substructures satisfying key pharmacophoric requirements of multiple targets [9]. The 1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone scaffold exemplifies the linking approach, strategically preserving the complete indole and phenylpiperazine geometries essential for complementary receptor interactions while introducing conformational restraint through the carbonyl bridge. This design philosophy has yielded compounds exhibiting synergistic activities unattainable with single-target agents or combination therapies, such as concurrent 5-hydroxytryptamine transporter inhibition with 5-hydroxytryptamine-1A receptor partial agonism – a clinically validated mechanism for accelerated antidepressant response .

Parallel advancements in fragment-based drug discovery provided critical insights for optimizing indole-piperazine drug-likeness. Systematic analysis of screening libraries revealed an inverse correlation between molecular complexity and polypharmacological potential, with smaller fragments (<300 Daltons) demonstrating higher innate promiscuity across target families [9]. This principle guided the strategic simplification of early hybrid structures through elimination of non-essential substituents while preserving the indole-piperazine-methanone core as the minimal fragment maintaining dual binding capability. Contemporary derivatives such as 5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone (molecular weight 337.4 grams per mole) exemplify this refinement, achieving nanomolar receptor affinities while maintaining favorable Lipinski parameters predictive of oral bioavailability .

The most transformative innovation in this structural class emerged through the integration of computational network pharmacology with synthetic medicinal chemistry. Modern design workflows employ systems biology-based target selection, wherein disease-relevant receptor combinations are identified through analysis of pathological protein interaction networks rather than isolated targets. For the indole-piperazine chemotype, this approach validated simultaneous modulation of 5-hydroxytryptamine-3, dopamine-3, and sigma-1 receptors as a superior therapeutic strategy for treatment-resistant depression [1] [4]. Subsequent structure-based optimization produced conformationally constrained analogs capable of coordinated interactions across these targets, leveraging the methanone linker's vectorial flexibility to access divergent binding sites. This rational polypharmacology approach represents the current frontier in central nervous system drug discovery, with several optimized 1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone derivatives advancing toward preclinical validation for neurodegenerative and neuropsychiatric indications [2] [9].

Properties

CAS Number

57980-75-3

Product Name

1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone

IUPAC Name

1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone

Molecular Formula

C19H19N3O

Molecular Weight

305.381

InChI

InChI=1S/C19H19N3O/c23-19(18-14-15-6-4-5-9-17(15)20-18)22-12-10-21(11-13-22)16-7-2-1-3-8-16/h1-9,14,20H,10-13H2

InChI Key

FFTYTNLKTHIRTM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.